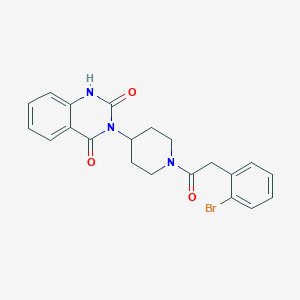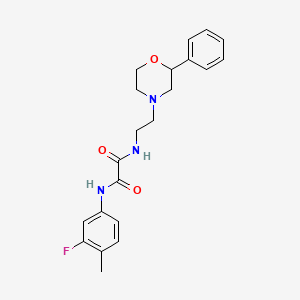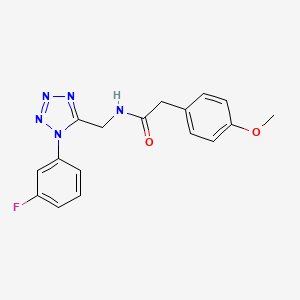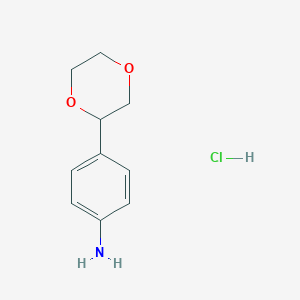
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the class of quinazoline derivatives. It has been the subject of extensive research due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
Synthesis and Structural Modifications
The synthesis and structural modification of quinazoline derivatives involve various chemical reactions to introduce different functional groups, aiming to enhance their biological activities. For instance, Mahgoub et al. (1990) reported the synthesis of α-piperidino and α-morphelino styryl’quinoxalinone derivatives through facile methods, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Mahgoub, 1990). Similarly, the work by Kandeel et al. (2006) on the synthesis and structure of new thiazolidin-4-ones and thiazolin-4-ones anticipates biological activity, showcasing the structural diversity achievable with quinazoline frameworks (Kandeel, 2006).
Biological Activities
Quinazoline derivatives exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Vidule et al. (2011) synthesized substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, evaluating their antibacterial and antifungal activities, indicating the potential of quinazoline derivatives as antimicrobial agents (Vidule, 2011).
- Antihypertensive Agents : Research by Takai et al. (1986) on piperidine derivatives with a quinazoline ring system highlighted their potential as antihypertensive agents, showcasing the therapeutic applications of these compounds (Takai et al., 1986).
- Antioxidant Properties : Hamama et al. (2011) explored the synthesis and antioxidant evaluation of new 3‐substituted coumarins, indicating the antioxidant capabilities of quinazoline derivatives, which are essential for combating oxidative stress-related diseases (Hamama, 2011).
- Anticancer Activity : Poorirani et al. (2018) synthesized novel quinazolinone derivatives and evaluated their cytotoxic activity against cancer cell lines, demonstrating the potential of quinazoline derivatives as anticancer agents (Poorirani et al., 2018).
特性
IUPAC Name |
3-[1-[2-(2-bromophenyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c22-17-7-3-1-5-14(17)13-19(26)24-11-9-15(10-12-24)25-20(27)16-6-2-4-8-18(16)23-21(25)28/h1-8,15H,9-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRJOWASYRQNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(2-bromophenyl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2677091.png)
![Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2677092.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2677095.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2677097.png)
![2-[(Pyridin-3-ylmethyl)amino]nicotinonitrile](/img/structure/B2677098.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2677099.png)
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2677104.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B2677105.png)

